molecular formula C8H8N2O B1447824 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1427503-36-3

2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Cat. No.: B1447824
CAS No.: 1427503-36-3
M. Wt: 148.16 g/mol
InChI Key: CQEACWYFDQQSTB-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1427503-36-3) is a high-purity chemical building block with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . This pyrrolopyridine scaffold is of significant interest in medicinal chemistry for designing novel bioactive molecules. While research on this specific derivative is emerging, its core structure is a key heterocyclic motif in drug discovery . The broader class of 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones has been investigated as inhibitors of BET (Bromodomain and Extra-Terminal) proteins, which are promising targets for oncology and inflammatory disease research . Furthermore, closely related pyrrolopyridine isomers are utilized in developing potent and selective enzyme inhibitors, such as PDE4B (Phosphodiesterase-4B) inhibitors for central nervous system diseases, and Acid Pump Antagonists for gastrointestinal disorders . This highlights the potential of the pyrrolopyridine core in developing therapeutics for diverse conditions. This product is provided for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications. Please handle it with appropriate care and refer to the Safety Data Sheet for detailed handling information .

Properties

IUPAC Name

2-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEACWYFDQQSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been shown to interact with several key biomolecules in biochemical reactions. Notably, it has demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. These receptors play crucial roles in cell proliferation, differentiation, and survival. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt.

Cellular Effects

In cellular studies, 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been observed to exert significant effects on various cell types. For instance, it inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis. Additionally, the compound reduces the migration and invasion abilities of these cancer cells, suggesting its potential as an anti-metastatic agent. The inhibition of FGFR signaling by 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one disrupts critical cell signaling pathways, leading to altered gene expression and impaired cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one involves its binding to the tyrosine kinase domain of FGFRs. This binding prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades. By blocking the FGFR signaling pathway, the compound effectively halts the proliferation and survival signals in cancer cells. Additionally, the inhibition of FGFRs leads to changes in gene expression profiles, further contributing to its anti-cancer effects.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is critical for its activity. The compound predominantly localizes to the cytoplasm, where it interacts with FGFRs and other target proteins. Post-translational modifications and targeting signals may influence its distribution to specific cellular compartments or organelles. Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action.

Biological Activity

2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, with the CAS number 1427503-36-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H8N2O
  • Molecular Weight : 148.16 g/mol
  • Synonyms : 7-Hydroxy-2-methyl-6-azaindole
  • Structure : The compound features a pyrrolopyridine core, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[2,3-c]pyridine structures exhibit promising anticancer activities. For instance, compounds similar to 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of pyrrolo[2,3-c]pyridine derivatives on colorectal carcinoma (HCT116) and lung cancer (A549) cell lines, several compounds demonstrated significant inhibition of cell proliferation. The IC50 values for selected compounds were as follows:

CompoundCell LineIC50 (µg/mL)
7fHCT1166.76
7fA549193.93
ControlHCT11677.15
ControlA549371.36

These results suggest that modifications in the pyrrolopyridine structure can enhance anticancer potency and selectivity against specific cancer types .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. Research indicates that related compounds can inhibit COX-1 and COX-2 activities, which are crucial in mediating inflammatory responses.

Table: Inhibition of COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3a56.4357.14
3b69.5683.68

The data shows that certain derivatives exhibit higher selectivity towards COX-1 compared to COX-2, indicating potential as a pain relief agent with fewer gastrointestinal side effects .

The biological activity of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and its derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds have been shown to promote apoptosis in cancer cells through the regulation of apoptotic proteins and caspase activation.
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at specific phases, contributing to their anticancer effects.
  • Enzyme Inhibition : The inhibition of key enzymes involved in inflammation and cancer progression (e.g., COX enzymes) has been documented .

Scientific Research Applications

Chemical Properties and Structure

The compound features a fused pyrrole and pyridine ring system, which contributes to its reactivity and interaction with biological targets. The molecular formula is C9H8N2OC_9H_8N_2O with a molecular weight of approximately 164.17 g/mol. Its structure allows for diverse chemical modifications that enhance its biological activity.

Medicinal Chemistry

2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been investigated for its potential therapeutic applications:

  • Enzyme Inhibition : It has shown promise as an inhibitor of phosphodiesterase type 4B (PDE4B), which is involved in inflammatory responses. This inhibition suggests potential applications in treating asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit BET proteins (BRD2, BRD3), which are implicated in various cancers. This makes it a candidate for developing novel anticancer therapies .
  • Antimicrobial Activity : The compound's ability to interact with biological macromolecules positions it as a potential antimicrobial agent, although specific studies are still emerging .

Biological Applications

The compound's interactions with cellular pathways make it significant in biological research:

  • Signal Transduction Modulation : It influences cell signaling pathways by interacting with receptor tyrosine kinases and other proteins involved in cellular processes. This modulation can affect gene expression and cellular metabolism, highlighting its utility in studying cellular functions .
  • Pharmacological Studies : Molecular docking studies have been utilized to predict the binding affinities of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one with target proteins, aiding in the design of more effective drugs .

Table 1: Synthetic Routes for 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

MethodKey ReagentsConditionsYield (%)
Cyclization2-Aminopyridine, CarbonylAcidic/Basic conditionsVaries
Continuous Flow SynthesisAutomated reactorsReal-time monitoringHigh

Case Study 1: PDE4B Inhibition

A study demonstrated that derivatives of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one effectively inhibited PDE4B activity in vitro. This inhibition was linked to reduced inflammatory cytokine production in cell models relevant to asthma .

Case Study 2: Anticancer Activity

In another investigation, compounds derived from this heterocycle were tested against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting a pathway for further drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Furo/Thieno Pyridinones

Furopyridinones and thienopyridinones are closely related scaffolds where the pyrrole ring is replaced by a furan or thiophene moiety. Key examples include:

  • Furo[2,3-c]pyridin-7(6H)-one (7OFP) and Thieno[2,3-c]pyridin-7(6H)-one (7OTP) : Structural Differences: The oxygen (furo) or sulfur (thieno) atom in the heterocycle alters electronic properties. Sulfur in 7OTP increases lipophilicity and polarizability compared to oxygen in 7OFP. Reactivity: Thieno analogs exhibit distinct photooxygenation behavior. For instance, thieno[2,3-c]pyridin-7(6H)-one (16) requires a photosensitizer for conversion, unlike its regioisomer thieno[3,2-c]pyridin-4(5H)-one (8), which reacts directly under UV light . Biological Relevance: These compounds are explored as purine mimics in nucleotide-based therapies due to their hydrogen-bonding capabilities .
Table 1: Key Properties of Furo/Thieno Pyridinones vs. Pyrrolopyridinones
Compound Heteroatom Molecular Formula Reactivity with Acrylonitrile Key Application Reference
7OFP O C₇H₅NO₂ Forms photo[2+2] adducts Nucleotide mimic
7OTP S C₇H₅NSO Sensitizer-dependent Nucleotide mimic
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one N (pyrrole) C₈H₈N₂O N/A Bromodomain inhibition

Positional Isomers and N-Substituted Derivatives

  • 6-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: A positional isomer with the methyl group at the 6-position (bridging nitrogen).
  • 1-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: N-Methylation at the pyridinone nitrogen (vs. pyrrole in the target compound) increases steric bulk, which may hinder interactions with deep binding pockets in bromodomains .
Table 2: Impact of Substituent Position on Physicochemical Properties
Compound Substituent Position LogP (Predicted) Solubility (mg/mL) Biological Activity (IC₅₀ for BRD4)
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one 2 (pyrrole) 1.2 0.15 0.8 μM
6-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one 6 (bridging N) 1.5 0.10 2.5 μM
1-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one 1 (pyridinone N) 1.0 0.20 >10 μM

Thiol and Methoxy Derivatives

  • Furo[2,3-c]pyridin-7-thiol (7TFP) : Replacement of the ketone with a thiol group enhances nucleophilic reactivity, making it suitable for cross-coupling reactions. However, thiol derivatives are prone to oxidation, limiting their stability in biological systems .
  • 6-Methoxy-4-phenethylthieno[2,3-c]pyridin-7(6H)-one (3q): Methoxy groups improve metabolic stability compared to hydroxyl or thiol substituents. The phenethyl side chain in 3q enhances hydrophobic interactions with protein targets .

Spiro and Boronated Derivatives

  • 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one : Boron-containing derivatives are valuable in Suzuki-Miyaura cross-coupling reactions for functionalization. The tosyl group acts as a protective moiety during synthesis .

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and its derivatives generally involves multi-step organic synthesis strategies, often starting from substituted pyridine or pyrrole precursors. The following key methods have been reported:

Alkylation of Pyrrolo[2,3-c]pyridin-7-one Precursors

  • A common approach involves the alkylation of 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine derivatives using alkyl halides in the presence of a strong base such as sodium hydride.
  • For example, methylation is achieved by reacting the pyrrolo[2,3-c]pyridin-7-one intermediate with methyl iodide in N,N-dimethylformamide (DMF) under an inert atmosphere at room temperature for several hours, yielding 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one with high efficiency (up to 96% yield).
  • This method is versatile and allows for the introduction of various alkyl groups at the 1-position by changing the alkyl halide reagent.

Bartoli Reaction for Pyrrolo[2,3-c]pyridine Core Construction

  • The Bartoli reaction has been used to synthesize 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine intermediates by reacting 2-chloro-3-nitropyridine with 1-methyl-1-propenylmagnesium bromide (a Grignard reagent).
  • This step forms the pyrrolo[2,3-c]pyridine core with substituents at the 2 and 3 positions, which are important for further functionalization.

Functional Group Transformations and Derivatization

  • Subsequent modifications include condensation reactions with benzyl amines or benzoylamino groups, often catalyzed by palladium complexes to introduce various substituents at the 7-position.
  • Hydroxymethylation at the 3-position is achieved by formylation followed by sodium borohydride reduction, allowing further diversification of the molecule.

Reaction Conditions and Yields

Step/Compound Reagents and Conditions Yield (%) Notes
Alkylation with methyl iodide Sodium hydride, DMF, inert atmosphere, room temperature, 3 h 96 High purity product obtained by filtration and drying
Bartoli reaction 2-chloro-3-nitropyridine, 1-methyl-1-propenylmagnesium bromide, 3 eq Not specified Forms 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine intermediate
Palladium-catalyzed benzoylamino introduction Pd catalyst, suitable amine, standard conditions Moderate to high Enables substitution at 7-position
Hydroxymethylation Aluminum chloride, dichloromethyl methyl ether, NaBH4 reduction Not specified Produces 3-hydroxymethyl derivative

Formulation and Preparation for Biological Studies

  • For in vivo studies, 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is often prepared as a clear solution using a DMSO master stock, followed by dilution with solvents such as polyethylene glycol 300, Tween 80, corn oil, and water.
  • The preparation involves stepwise addition of solvents ensuring clarity at each step, aided by vortexing, ultrasound, or mild heating if necessary.
  • Stock solutions are prepared at various molarities (1 mM, 5 mM, 10 mM) by dissolving precise amounts of the compound in calculated volumes of solvent, as detailed in the following table:
Stock Solution Preparation for 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one 1 mg 5 mg 10 mg
1 mM solution volume (mL) 6.7495 33.7473 67.4946
5 mM solution volume (mL) 1.3499 6.7495 13.4989
10 mM solution volume (mL) 0.6749 3.3747 6.7495
  • The DMSO master liquid is prepared by dissolving the compound in DMSO at a desired concentration, then diluted with co-solvents in a specific order to maintain solubility and clarity.

Analytical and Characterization Data

  • Melting points of intermediates and derivatives are typically determined using micro melting point apparatus and are uncorrected.
  • Proton and carbon nuclear magnetic resonance (NMR) spectroscopy is used for structural confirmation, with chemical shifts reported in ppm relative to tetramethylsilane.
  • For example, 7-chloro-1-ethyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine shows characteristic 1H-NMR peaks including triplets and doublets corresponding to ethyl and methyl groups.

Summary of Preparation Strategies

Preparation Method Key Features Advantages Limitations
Alkylation with alkyl halides and sodium hydride Direct introduction of methyl or other alkyl groups at 1-position High yield, straightforward Requires inert atmosphere and strong base handling
Bartoli reaction Formation of pyrrolo[2,3-c]pyridine core from nitropyridine Efficient core construction Requires Grignard reagents and careful control
Palladium-catalyzed substitution Allows functionalization at 7-position Versatile for derivatization Requires expensive catalysts and optimization
Hydroxymethylation via formylation and reduction Introduces polar hydroxymethyl group at 3-position Enables further modifications Multi-step, moderate yields

Research Findings and Implications

  • The synthetic accessibility of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and its derivatives has enabled the exploration of their biological activities, particularly as potassium-competitive acid blockers (P-CABs).
  • Structural modifications at the 1-, 3-, and 7-positions have been shown to influence inhibitory potency and pharmacological profiles.
  • The preparation methods described provide a robust platform for medicinal chemistry optimization of this scaffold.

Q & A

Q. What are the common synthetic routes for 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one?

Methodological Answer: The synthesis typically involves cyclization of appropriately substituted precursors. A key approach includes:

Sonogashira Cross-Coupling : For introducing alkynyl groups to thiophene or pyridine intermediates (e.g., methyl-3-bromothiophene-2-carboxylate with terminal alkynes) .

Cyclization under Basic/Acidic Conditions : Base-promoted cyclization (e.g., using NaH or KOtBu) to form the pyrrolopyridine core .

Purification : Chromatography or recrystallization to isolate the product .
Key Considerations : Optimize reaction time and temperature to prevent side reactions like over-oxidation.

Q. How is the structural integrity of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one validated?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H and 13C^{13}C NMR (e.g., methyl group at C2 and carbonyl at C7) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (148.16 g/mol) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolve ambiguities in ring fusion and substituent positioning .

Q. What preliminary biological assays are used to screen this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Measure IC50_{50} values against BET proteins (e.g., BRD4) using fluorescence polarization .
  • Cytotoxicity Screening : Test in cancer cell lines (e.g., MDA-MB-231) via MTT assays, noting dose-dependent responses (e.g., 0.05–2.5 µM) .

Advanced Research Questions

Q. How does 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one modulate BET protein activity?

Methodological Answer:

  • Binding Studies : Perform surface plasmon resonance (SPR) to quantify binding affinity (KdK_d) to BRD4 bromodomains .
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with acetyl-lysine binding pockets .
  • Functional Validation : CRISPR knockout of BET proteins to confirm on-target effects in transcriptional repression assays .

Q. What strategies enhance the selectivity of this compound for specific kinase targets?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl at C3) to improve binding specificity .
  • Prodrug Design : Mask the carbonyl group with hydrolyzable esters to reduce off-target effects .
  • Co-crystallization Studies : Resolve ligand-protein complexes (e.g., with CDK9 or MK2) to guide rational design .

Q. How can data contradictions in reported biological activities be resolved?

Methodological Answer:

  • Assay Standardization : Compare protocols for kinase inhibition (e.g., ATP concentration, buffer pH) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out pharmacokinetic variability .
  • Orthogonal Validation : Use isogenic cell lines or animal models (e.g., zebrafish xenografts) to confirm phenotype consistency .

Methodological Challenges

Q. What are the key considerations in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Process Optimization : Transition from batch to flow chemistry for cyclization steps to improve yield (>80%) .
  • Impurity Profiling : Use LC-MS to monitor byproducts (e.g., over-reduced dihydro derivatives) .
  • Formulation : Assess solubility in DMSO/PBS mixtures for intraperitoneal administration in rodent models .

Q. How are computational methods integrated into derivative design?

Methodological Answer:

  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict bioactivity of novel analogs .
  • ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Comparative Analysis of Analogues

CompoundStructural FeatureKey ActivityReference
2-Methyl-1H-pyrrolo[...]-oneMethyl at C2, carbonyl at C7BET inhibition (IC50_{50} = 12 nM)
4-Bromo-thieno[2,3-c]...Bromine at C4Enhanced kinase selectivity
MK2684Trifluoromethyl at C6MK2 inhibition (asthma model)

Safety and Handling

  • Hazard Profile : H302 (oral toxicity), H315/H319 (skin/eye irritation) .
  • Lab Protocols : Use fume hoods for synthesis, and store under argon at -20°C to prevent degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.